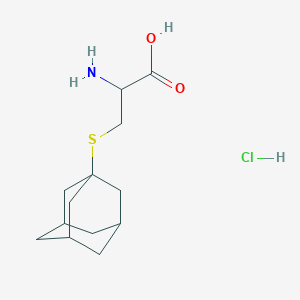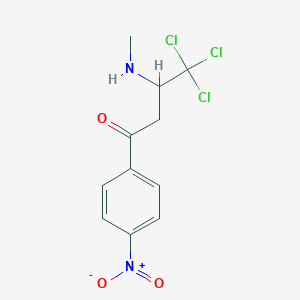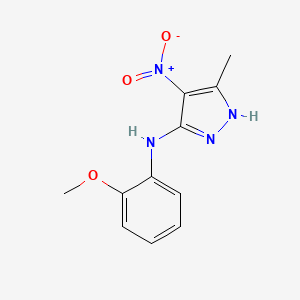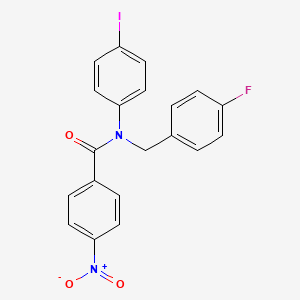
3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride
描述
3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride is a compound of interest in various fields of scientific research It is known for its unique structural features, which include an adamantyl group attached to a sulfanyl moiety, and an aminopropanoic acid backbone
准备方法
The synthesis of 3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride typically involves several steps. One common method includes the preparation of adamantane magnesium bromide (a Grignard reagent) from bromoadamantane and magnesium powder in an ether solvent using ultrasonic irradiation . This intermediate is then reacted with other reagents to form the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反应分析
3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers are exploring its potential as a therapeutic agent for various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
作用机制
The mechanism of action of 3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the sulfanyl moiety can participate in various biochemical reactions. The aminopropanoic acid backbone allows the compound to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
相似化合物的比较
3-(1-Adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and thiazoles. . the presence of the adamantyl group in this compound sets it apart, providing enhanced stability and bioavailability compared to other compounds.
属性
IUPAC Name |
3-(1-adamantylsulfanyl)-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S.ClH/c14-11(12(15)16)7-17-13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLPIXQZFXZDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide](/img/structure/B3820879.png)
![N-(4-chlorophenyl)-N'-[3-(4-nitrophenyl)-3-oxo-1-(trichloromethyl)propyl]urea](/img/structure/B3820880.png)

![3-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-pyrazinecarboxylic acid](/img/structure/B3820883.png)
![4-Chloro-6-[4-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde](/img/structure/B3820897.png)
![3-benzyl-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3820912.png)

![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3820918.png)
![ETHYL 2-METHYL-1-(4-METHYLPHENYL)-4,5-DIOXO-1H,4H,5H-BENZO[G]INDOLE-3-CARBOXYLATE](/img/structure/B3820920.png)



![3-ethynyl-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide](/img/structure/B3820940.png)
![({[(1-adamantylacetyl)amino]methyl}thio)acetic acid](/img/structure/B3820952.png)
